molecular formula C19H17NO3 B1680965 SF1670 CAS No. 345630-40-2

SF1670

カタログ番号: B1680965
CAS番号: 345630-40-2
分子量: 307.3 g/mol
InChIキー: VZQDDSYKVYARDW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

SF1670は、染色体10上のホスファターゼおよびテンシンホモログ欠失(PTEN)の強力で特異的な阻害剤です。PTENは、さまざまな癌で頻繁に変異する腫瘍抑制遺伝子です。 This compoundは、好中球におけるホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達を強化し、マウス細胞におけるAktリン酸化を上昇させることが示されています .

科学的研究の応用

SF1670 has a wide range of scientific research applications:

    Chemistry: this compound is used as a specific inhibitor in various chemical studies to understand the role of PTEN in different pathways.

    Biology: The compound is used to study the effects of PTEN inhibition on cellular processes such as Akt phosphorylation and phosphatidylinositol (3,4,5)-trisphosphate signaling.

    Medicine: this compound has potential therapeutic applications in cancer treatment due to its ability to inhibit PTEN and enhance neutrophil functions.

    Industry: The compound is used in the development of new drugs and therapeutic agents targeting PTEN

作用機序

SF1670は、PTENの活性部位に特異的に結合してその活性を阻害することにより、その効果を発揮します。この阻害は、ホスファチジルイノシトール(3,4,5)-トリホスファートレベルの増加につながり、これは今度は細胞におけるAktリン酸化とグルコース摂取を強化します。 この化合物は、ホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達を強化することにより、移植された好中球の機能を強化します .

類似の化合物との比較

This compoundは、PTEN阻害剤としての高い特異性と効力のためにユニークです。類似の化合物には以下が含まれます。

This compoundは、その長期にわたる細胞内保持と好中球機能の特異的な強化により際立っており、科学研究と潜在的な治療的用途において貴重なツールとなっています .

Safety and Hazards

For safety and hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

将来の方向性

Protein phosphatases act as key regulators of multiple important cellular processes and are attractive therapeutic targets for various diseases . Despite challenges, persistent efforts have led to the identification of several drug-like, non-competitive modulators of some of these enzymes . This reignites interest in therapeutic targeting of phosphatases .

生化学分析

Biochemical Properties

SF1670 interacts with PTEN, an enzyme that plays a crucial role in cell survival and apoptosis . By inhibiting PTEN, this compound enhances PtdIns (3,4,5)P3 signaling in cells . This interaction leads to an increase in Akt phosphorylation, a key player in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in neutrophils, this compound enhances PtdIns (3,4,5)P3 signaling, leading to increased Akt phosphorylation . This results in enhanced cellular responses such as superoxide formation, cell polarization, chemotactic migration, and phagocytosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PTEN, inhibiting its activity . This inhibition leads to an increase in PtdIns (3,4,5)P3 levels and subsequent enhancement of Akt phosphorylation . The increased Akt activity then influences various downstream processes, including cell survival, growth, and proliferation .

Dosage Effects in Animal Models

In these models, this compound enhanced bacteria-killing capability and decreased mortality .

Metabolic Pathways

This compound is involved in the PI3K/Akt signaling pathway . By inhibiting PTEN, this compound increases the levels of PtdIns (3,4,5)P3, a key secondary messenger in this pathway . This leads to enhanced Akt signaling and influences various downstream cellular processes .

Transport and Distribution

Given its role as a PTEN inhibitor and its impact on PtdIns (3,4,5)P3 signaling, it’s likely that this compound is distributed to areas of the cell where PTEN and PtdIns (3,4,5)P3 are present .

Subcellular Localization

Given its role as a PTEN inhibitor, it’s likely that this compound localizes to areas of the cell where PTEN is present . PTEN is known to be present in various compartments of the cell, including the cytoplasm and the nucleus .

準備方法

SF1670は、一連の化学反応によって合成できます。合成経路には、N-(9,10-ジヒドロ-9,10-ジオキソ-2-フェナントレニル)-2,2-ジメチルプロパンアミドの調製が含まれます。 This compoundのジメチルスルホキシドへの溶解度は、1ミリリットルあたり15.4ミリグラム以上です . この化合物は、通常は-20°Cで保存して安定性を維持します .

化学反応の分析

SF1670は、次を含むさまざまな化学反応を受けます。

    酸化: this compoundは、特定の条件下で酸化されて異なる生成物を形成できます。

    還元: この化合物は、一般的な還元剤を使用して還元できます。

    置換: this compoundは、1つの官能基が別の官能基に置き換えられる置換反応を受けられます。

これらの反応で使用される一般的な試薬には、ジメチルスルホキシド、エタノール、水があります。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

This compoundは、幅広い科学研究アプリケーションを持っています。

    化学: this compoundは、さまざまな化学研究において特定の阻害剤として使用され、さまざまな経路におけるPTENの役割を理解します。

    生物学: この化合物は、Aktリン酸化やホスファチジルイノシトール(3,4,5)-トリホスファートシグナル伝達などの細胞プロセスに対するPTEN阻害の影響を研究するために使用されます。

    医学: this compoundは、PTENを阻害し、好中球の機能を強化する能力のために、癌治療における潜在的な治療的用途があります。

    産業: この化合物は、PTENを標的とする新しい薬物や治療薬の開発に使用されます

類似化合物との比較

SF1670 is unique due to its high specificity and potency as a PTEN inhibitor. Similar compounds include:

This compound stands out due to its prolonged intracellular retention and specific enhancement of neutrophil functions, making it a valuable tool in scientific research and potential therapeutic applications .

特性

IUPAC Name

N-(9,10-dioxophenanthren-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-19(2,3)18(23)20-11-8-9-13-12-6-4-5-7-14(12)16(21)17(22)15(13)10-11/h4-10H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQDDSYKVYARDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345630-40-2
Record name 345630-40-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
SF1670
Reactant of Route 2
Reactant of Route 2
SF1670
Reactant of Route 3
Reactant of Route 3
SF1670
Reactant of Route 4
SF1670
Reactant of Route 5
SF1670
Reactant of Route 6
Reactant of Route 6
SF1670
Customer
Q & A

Q1: What is the primary molecular target of SF1670?

A1: this compound is a specific inhibitor of Phosphatase and Tensin Homolog (PTEN) [, , , , , , , , , ].

Q2: How does this compound interact with PTEN?

A2: While the exact binding mechanism remains to be fully elucidated, studies suggest that this compound directly interacts with PTEN, inhibiting its phosphatase activity [, , , , , , , , , ].

Q3: What are the downstream effects of PTEN inhibition by this compound?

A3: Inhibition of PTEN by this compound leads to increased levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule []. This, in turn, activates the PI3K/AKT signaling pathway, impacting various cellular processes such as proliferation, apoptosis, migration, and metabolism [, , , , , , , , , , , , , , , , , , , ].

Q4: Is this compound effective in both in vitro and in vivo models?

A4: Yes, this compound has demonstrated efficacy in both in vitro cell-based assays and in vivo animal models. For example, this compound augmented the efficacy of granulocyte transfusion in a mouse model [] and showed protective effects on neurological dysfunction in a spinal cord injury mouse model [].

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the publicly available research does not explicitly state the molecular formula and weight of this compound.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research articles do not offer specific spectroscopic data for this compound.

A6: These specific aspects are not extensively covered within the scope of the provided research articles on this compound. Further investigation and literature review beyond these articles are necessary to address these points comprehensively.

Q7: How does this compound affect intervertebral disc degeneration (IVDD)?

A7: this compound has been shown to protect against IVDD by suppressing apoptosis and inflammation in nucleus pulposus cells through PTEN inhibition and subsequent activation of the Akt pathway [].

Q8: What is the role of this compound in the context of granulocyte transfusion?

A8: Pretreatment of neutrophils with this compound enhances their functions, such as phagocytosis, oxidative burst, and chemotaxis, improving the efficacy of granulocyte transfusion in mouse models of peritonitis and pneumonia [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。